molecular formula C7H13NO B1205887 Hexyl isocyanate CAS No. 2525-62-4

Hexyl isocyanate

Cat. No.: B1205887
CAS No.: 2525-62-4
M. Wt: 127.18 g/mol
InChI Key: ANJPRQPHZGHVQB-UHFFFAOYSA-N
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Description

Hexyl isocyanate is an organic compound with the molecular formula C₇H₁₃NO. It is a member of the isocyanate family, characterized by the presence of the isocyanate group (-N=C=O). This compound is a colorless to pale yellow liquid with a pungent odor. It is primarily used as an intermediate in the synthesis of various chemicals and materials, including polyurethanes and other polymers .

Mechanism of Action

Target of Action

Hexyl isocyanate is an organic compound that primarily targets small molecules such as water, alcohols, and amines . It is also known to interact with other isocyanates .

Mode of Action

The compound interacts with its targets through a process known as hydrolysis. This can occur across both the nitrogen-carbon (N-C) and carbon-oxygen (C-O) bonds of this compound via concerted mechanisms to form carbamate or imidic acid . The barrier heights for these reactions are influenced by the substituents on the isocyanate .

Biochemical Pathways

The reactions between this compound and small molecules like water are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The hydrolysis of this compound can lead to the formation of carbamate or imidic acid , which are key components in various biochemical pathways.

Pharmacokinetics

It is known that the compound is a liquid at room temperature with a density of 0873 g/mL at 25 °C .

Result of Action

The hydrolysis of this compound results in the formation of carbamate or imidic acid . These products can be used in the synthesis of various polymers, including polyurethanes . Additionally, this compound has been investigated for its antigenicity in the guinea pig animal model of hapten-specific respiratory hypersensitivity .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of water and other small molecules . For instance, additional water molecules are predicted to lower the barriers to hydrolysis significantly . Furthermore, the compound should be stored in a well-ventilated place and kept cool to maintain its stability .

Biochemical Analysis

Biochemical Properties

Hexyl isocyanate plays a significant role in biochemical reactions due to its high reactivity towards nucleophiles. It interacts with a variety of biomolecules, including enzymes, proteins, and other nucleophiles such as alcohols and amines. The compound forms stable urethane linkages when reacting with alcohols and urea derivatives when reacting with amines . These interactions are crucial in the synthesis of polyurethanes and other polymeric materials.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through covalent bonding. This modification can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to respiratory sensitization and inflammation in the respiratory tract . Additionally, it may cause changes in gene expression related to stress responses and detoxification pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nucleophilic sites on biomolecules. The compound’s electrophilic nature allows it to form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions can result in enzyme inhibition or activation, depending on the specific biomolecule involved. For example, this compound can inhibit enzymes by modifying their active sites, thereby preventing substrate binding and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade when exposed to moisture, leading to the formation of amines and carbon dioxide . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent respiratory sensitization and chronic inflammation . These effects highlight the importance of proper handling and storage of the compound in laboratory environments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild respiratory irritation and sensitization. At higher doses, this compound can lead to severe respiratory distress, inflammation, and even systemic toxicity . Threshold effects observed in studies indicate that there is a dose-dependent relationship between this compound exposure and adverse health outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conjugation with glutathione in the liver. This conjugation is part of the mercapturic acid pathway, which facilitates the detoxification and excretion of the compound . The interaction with glutathione and other cofactors helps to mitigate the toxic effects of this compound and promotes its elimination from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich tissues . This distribution pattern can influence its localization and potential toxicity, particularly in organs such as the liver and lungs.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on protein function and cellular metabolism . Post-translational modifications and targeting signals play a role in directing this compound to these subcellular locations, impacting its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl isocyanate can be synthesized through several methods. One common method involves the reaction of hexylamine with phosgene (COCl₂). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently decomposes to yield this compound and hydrogen chloride (HCl) .

Industrial Production Methods: In industrial settings, this compound is typically produced using the phosgene method due to its efficiency and high yield. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored. These methods include the thermal decomposition of carbamates, which are formed by reacting hexylamine with carbon monoxide, dimethyl carbonate, or urea .

Chemical Reactions Analysis

Types of Reactions: Hexyl isocyanate undergoes various chemical reactions, primarily involving nucleophiles such as water, alcohols, and amines. These reactions typically involve the attack of the nucleophile on the carbon atom of the isocyanate group .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hexyl isocyanate has several applications in scientific research and industry:

Comparison with Similar Compounds

Hexyl isocyanate can be compared with other isocyanates, such as:

  • Butyl isocyanate
  • Octyl isocyanate
  • Phenyl isocyanate
  • Hexamethylene diisocyanate

Uniqueness: this compound is unique due to its specific chain length and reactivity profile. Compared to shorter-chain isocyanates like butyl isocyanate, this compound offers different physical properties and reactivity, making it suitable for specific applications in polymer synthesis and material science .

Properties

IUPAC Name

1-isocyanatohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-3-4-5-6-8-7-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJPRQPHZGHVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26746-07-6
Record name Hexane, 1-isocyanato-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26746-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8062492
Record name Hexane, 1-isocyanato-
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2525-62-4
Record name Hexyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2525-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl isocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 1-isocyanato-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexane, 1-isocyanato-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hexyl isocyanate
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Record name HEXYL ISOCYANATE
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Synthesis routes and methods I

Procedure details

Proceeding in a manner similar to that described above in part A of Example 18, and using 4.5 g. of sodium, 38.4 g. of n-hexylguanidine sulfate, and 25.4 g. of n-hexyl isocyanate, there was obtained 11.1 g. of 1-n-hexylamidino-3-n-hexylurea having the structural formula ##STR62## as a white crystalline solid which melted at 75°-78° C. The solubility of this base in water at 25° C. was less than 0.25 percent. In 95 percent ethyl alcohol at 25° C. it was soluble to the extent of 5 percent (w/v); a precipitate formed when the 5 percent alcoholic solution was diluted with four volumes of water.
Quantity
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n-hexylguanidine sulfate
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Synthesis routes and methods II

Procedure details

Proceeding in a manner similar to that described above in part A of Example 18, and using 3.44 g. of sodium, 30.9 g. of n-heptylguanidine sulfate, and 19.1 g. of n-hexylisocyanate, there was obtained 26.2 g. of 1-n-heptylamidino-3-n-hexylurea having the structural formula ##STR63## as a white crystalline solid which melted at 68°-72° C. The solubility of this base in a dilute acidic solution (prepared by mixing 0.36 ml. of N/2 hydrochloric acid and 9.64 ml. of water) at 25° C. was less than 0.25 percent. In 95 percent ethyl alcohol at 25° C. it was soluble to the extent of 5 percent (w/v); a precipitate formed when the 5 percent alcoholic solution was diluted with four volumes of water.
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Synthesis routes and methods III

Procedure details

1-Bromohexane, 3.3 g (0.02 mole), was added to a stirred solution of 6.2 g (0.03 mole) of tris(dimethylamino)sulfonium cyanate in 12 ml of acetonitrile at 25°. The course of the reaction was followed by glc analysis. One-half of the 1-bromohexane had reacted after 6 min., and the reaction was virtually complete after 2 hours. Ether, 20 ml, was added to the reaction mixture to precipitate dissolved salts, and the reaction mixture was filtered. Distillation of the filtrate gave 2.16 g (85%) of 1-hexyl isocyanate as a colorless liquid, b.p. 50°-51° (10 mm).
Quantity
0 (± 1) mol
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tris(dimethylamino)sulfonium cyanate
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6.2 g
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12 mL
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Yield
85%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hexyl isocyanate
Reactant of Route 2
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Hexyl isocyanate
Reactant of Route 3
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Hexyl isocyanate
Reactant of Route 4
Reactant of Route 4
Hexyl isocyanate
Reactant of Route 5
Reactant of Route 5
Hexyl isocyanate
Reactant of Route 6
Reactant of Route 6
Hexyl isocyanate

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